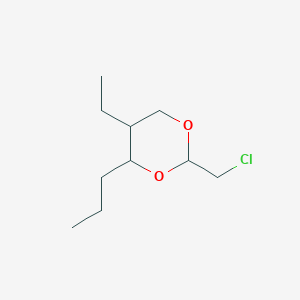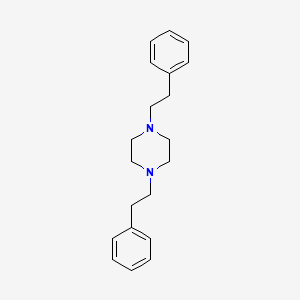![molecular formula C5H9Cl3S2 B14732996 2-Methyl-2-[(trichloromethyl)disulfanyl]propane CAS No. 13029-16-8](/img/structure/B14732996.png)
2-Methyl-2-[(trichloromethyl)disulfanyl]propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-[(trichloromethyl)disulfanyl]propane is an organic compound with the molecular formula C6H11Cl3S2 It is a disulfide compound, characterized by the presence of a trichloromethyl group attached to a disulfanyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(trichloromethyl)disulfanyl]propane typically involves the reaction of 2-methylpropane-2-thiol with trichloromethyl disulfide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium hydroxide, to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-[(trichloromethyl)disulfanyl]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-[(trichloromethyl)disulfanyl]propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-[(trichloromethyl)disulfanyl]propane involves its ability to interact with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and potentially affecting enzyme activities and signaling pathways. The trichloromethyl group may also contribute to its reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-propanethiol: A thiol compound with similar structural features but lacking the disulfide linkage.
Chlorobutanol: Contains a trichloromethyl group but differs in its overall structure and properties.
Uniqueness
2-Methyl-2-[(trichloromethyl)disulfanyl]propane is unique due to the combination of a trichloromethyl group and a disulfide linkage, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
13029-16-8 |
|---|---|
Molekularformel |
C5H9Cl3S2 |
Molekulargewicht |
239.6 g/mol |
IUPAC-Name |
2-methyl-2-(trichloromethyldisulfanyl)propane |
InChI |
InChI=1S/C5H9Cl3S2/c1-4(2,3)9-10-5(6,7)8/h1-3H3 |
InChI-Schlüssel |
IBCRJKXZASJVHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SSC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


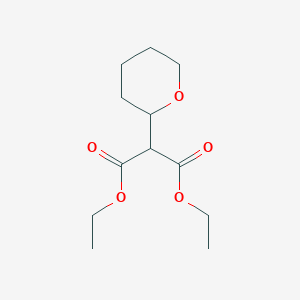
![N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide](/img/structure/B14732924.png)
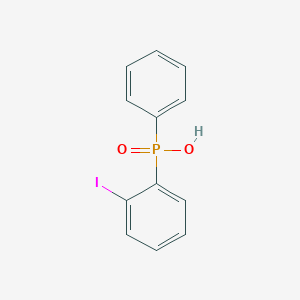
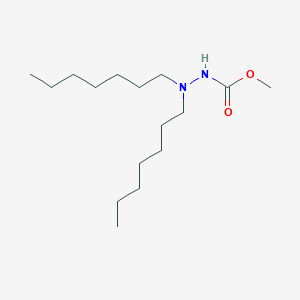
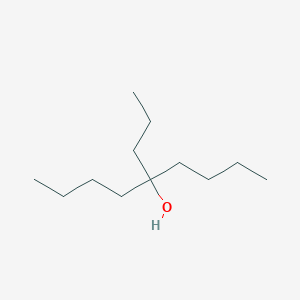

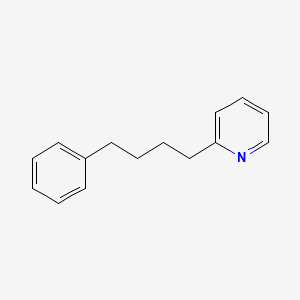
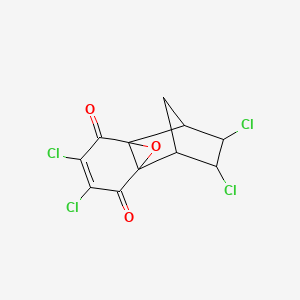

![N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline](/img/structure/B14732978.png)
![N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B14732981.png)
![2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid](/img/structure/B14732990.png)
